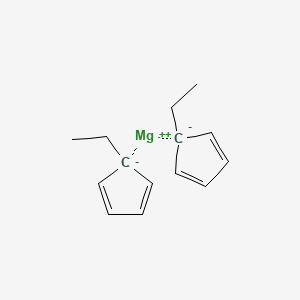

Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H18Mg |

|---|---|

Molecular Weight |

210.60 g/mol |

IUPAC Name |

magnesium;5-ethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |

InChI Key |

BCORMQMNAKCFOT-UHFFFAOYSA-N |

Canonical SMILES |

CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct reaction between magnesium metal and ethylcyclopentadiene (C₅H₅C₂H₅) in an inert solvent forms the basis of this method. The process involves the oxidative addition of magnesium to the cyclopentadienyl ligand:

Key parameters include:

Table 1: Optimized Conditions for Direct Metallation

Purification and Isolation

Post-reaction purification involves fractional distillation under reduced pressure (1–3 kPa) at 130–145°C. Trialkylamines (e.g., tri-n-decylamine) are added during distillation to sequester residual magnesium halides, achieving >99% purity.

Grignard Reagent-Based Synthesis

Ethylmagnesium Bromide Route

This method employs ethylmagnesium bromide (C₂H₅MgBr) as a precursor, reacting with ethylcyclopentadiene:

Table 2: Performance Metrics of Grignard Method

Limitations and Mitigation

-

Side reactions : Dimerization of cyclopentadienyl ligands occurs above 50°C. Cooling to 0–10°C suppresses this.

-

Halide contamination : Washing with non-polar solvents (hexane) removes MgBr₂ residues.

Dialkylmagnesium Intermediate Approach

Synthesis via n-Butylethylmagnesium

High-purity bis(ethylcyclopentadienyl)magnesium is synthesized using dialkylmagnesium intermediates (e.g., n-butylethylmagnesium):

Table 3: Dialkylmagnesium Method Optimization

Advantages Over Direct Methods

-

Higher yields : 65–70% isolated yield due to reduced side reactions.

-

Lower impurity levels : <0.01 ppm Mn/Cr achieved via amine-assisted distillation.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct metallation | 45–55 | 98 | Moderate | Low |

| Grignard reagent | 50–65 | 97 | High | Medium |

| Dialkylmagnesium | 65–70 | 99.9+ | High | High |

Key findings :

Chemical Reactions Analysis

Metathesis Reactions

This compound engages in ligand-exchange reactions with transition metal complexes, enabling the synthesis of heterometallic systems. The ethylcyclopentadienyl ligands transfer to acceptor metals under controlled conditions:

Key Features :

-

Preferential ligand transfer to early transition metals (e.g., Ti, Zr)

-

Reaction efficiency depends on solvent polarity and temperature (typically −78°C to 25°C)

-

Used to prepare metallocene catalysts for olefin polymerization

Oxidation Reactions

Exposure to oxidizing agents (e.g., O₂, peroxides) yields magnesium oxides and decomposed organic byproducts:

Critical Data :

| Parameter | Value/Observation | Source |

|---|---|---|

| Pyrophoricity | Ignites spontaneously in air | |

| Primary solid product | Amorphous MgO |

Hydrolytic Reactivity

Violent exothermic hydrolysis occurs with water or protic substrates (ROH, RCOOH):

Safety Implications :

Reactions with Halogenated Compounds

Electrophilic halogens (e.g., alkyl/aryl halides) induce oxidative insertion:

Applications :

-

Synthesis of Grignard-type reagents with tailored organic groups

-

Limited by competing Wurtz coupling at elevated temperatures

Thermal Decomposition Pathways

Controlled pyrolysis (200–300°C) generates magnesium films and volatile hydrocarbons:

Material Science Relevance :

Catalytic Activity in Polymerization

Serves as co-catalyst in Ziegler-Natta systems for α-olefin polymerization:

Mechanistic Steps :

-

Ligand transfer to TiCl₄ or similar precursors

-

Formation of active [Ti(EtCp)Cl₂] sites

Performance Metrics :

| Catalyst System | Polyethylene Yield (kg/mol·h) |

|---|---|

| TiCl₄/(EtCp)₂Mg | 12.8 |

| Conventional MgCl₂ | 9.4 |

Reactivity with Carbonyl Compounds

Undergoes nucleophilic addition to ketones/aldehydes, though slower than traditional Grignards:

Limitations :

-

Steric hindrance from EtCp ligands reduces reaction rates

-

Requires polar aprotic solvents (THF, DME) for activation

This compound’s air sensitivity (Hazard Class 4.2) mandates strict inert handling protocols. Its dual functionality as both a precursor and catalyst underscores its importance in advanced material synthesis, particularly in energy-related applications . Future research directions include optimizing its ALD parameters for semiconductor-grade MgO/MgF₂ films and exploring asymmetric catalysis using chiral EtCp derivatives.

Scientific Research Applications

Chemical Properties and Structure

Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium has the molecular formula and a molecular weight of approximately 210.6 g/mol. The compound features two ethyl-substituted cyclopentadienyl ligands coordinated to a magnesium center, forming a metallocene structure that contributes to its stability and reactivity.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its applications include:

- Formation of Carbon-Carbon Bonds : It is utilized in reactions that form carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

- Polymerization Reactions : The compound plays a crucial role in the polymerization of various monomers, leading to the development of high-performance polymers used in diverse applications.

Materials Science

In materials science, this compound is investigated for:

- Advanced Materials Development : It is employed in the synthesis of magnesium-containing materials that exhibit unique properties suitable for electronic and optical applications.

- Thin Film Deposition : Recent research highlights its use as a precursor for depositing magnesium fluoride thin films via atomic layer deposition (ALD), which are essential for optical coatings in ultraviolet applications .

Catalysis

The compound acts as a catalyst or reagent in various catalytic processes:

- Organometallic Catalysis : It facilitates reactions that require organometallic intermediates, enhancing reaction rates and selectivity.

Case Study 1: Solar Energy Applications

Recent studies have explored the use of this compound in solar energy technologies. For instance, it has been used to deposit magnesium fluoride thin films that improve the efficiency of solar cells due to their optical properties .

Case Study 2: Water Treatment Research

In water treatment research, this compound has been investigated for its potential to create materials that can effectively remove contaminants from water sources. The compound's reactivity allows for the development of innovative filtration systems .

Mechanism of Action

The mechanism of action of bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium involves its ability to donate electrons and form coordination complexes with other molecules. The ethylcyclopentadienyl ligands stabilize the magnesium center, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands .

Comparison with Similar Compounds

Table 1: Key Properties of Alkylcyclopentadienyl Metal Complexes

| Compound | CAS Number | Metal Oxidation State | ΔrH° (kJ/mol) | Melting Point (°C) | Stability in Air |

|---|---|---|---|---|---|

| This compound | 114460-02-5 | +2 | -142.5 ± 2.9 | Not reported | Pyrophoric |

| Bis(ethylcyclopentadienyl)manganese | 101923-26-6 | +2 | N/A | 85–90 | Air-sensitive |

| Bis(ethylcyclopentadienyl)nickel | 31886-51-8 | +2 | N/A | 112–115 | Stable |

Notes:

- Thermodynamics : The Mg analog exhibits a highly exothermic formation enthalpy, reflecting its strong metal-ligand bonding . Data for Mn and Ni analogs are less documented but inferred from synthesis protocols .

- Stability : Magnesium and manganese derivatives are air-sensitive, requiring inert handling, whereas the nickel complex is relatively stable due to Ni's lower reactivity .

Catalytic Activity

- Magnesium Complex: Limited catalytic utility due to Mg’s high electropositivity; primarily serves as a reducing agent or precursor in CVD processes .

- Manganese Complex : Used in olefin polymerization and redox catalysis, leveraging Mn’s variable oxidation states .

- Nickel Complex : Employed in cross-coupling reactions (e.g., Kumada coupling) and as a catalyst in organic synthesis .

Spectroscopic Characterization

- IR and NMR : The Mg compound shows distinct Cp ring vibrations (IR: 3100–2800 cm⁻¹) and deshielded ¹H NMR signals (δ 4.5–6.0 ppm for Cp protons) . Transition metal analogs (Mn, Ni) exhibit additional d-d electronic transitions in UV-Vis spectra .

Stability and Handling

- Thermal Decomposition : The Mg complex decomposes above 200°C, releasing ethylene and magnesium oxides. Mn and Ni analogs decompose at higher temperatures (250–300°C) .

- Air Sensitivity : Mg and Mn derivatives require storage under argon, while the Ni complex tolerates brief air exposure .

Research Findings and Industrial Relevance

- Magnesium Complex : Critical in semiconductor manufacturing for depositing Mg-containing films . Recent studies highlight its role in synthesizing Mg-doped graphene .

- Manganese Complex: Investigated for sustainable polymerization of bioplastics, with turnover numbers (TON) exceeding 10⁴ .

- Nickel Complex : Widely adopted in pharmaceutical intermediates synthesis due to its robustness in C–C bond formation .

Biological Activity

Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium, commonly referred to as Bis(ethylcyclopentadienyl)magnesium or (EtCp)₂Mg, is an organomagnesium compound with significant implications in both organic synthesis and material science. This article delves into its biological activity, exploring its pharmacological potential and applications, supported by case studies and research findings.

- Molecular Formula : C₁₄H₁₈Mg

- Molecular Weight : 210.6 g/mol

- CAS Number : 114460-02-5

- Structure : Contains two ethyl-substituted cyclopentadienyl ligands coordinated to a magnesium center, forming a metallocene structure.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as a reagent in organic synthesis. However, emerging studies suggest potential biological applications, particularly in the fields of cancer therapy and antimicrobial activity.

Anticancer Activity

Recent research indicates that organometallic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar organometallic complexes demonstrate significant anticancer properties:

- Cytotoxicity : Investigations into related compounds have revealed their effectiveness against breast cancer cell lines (MCF7), with some exhibiting IC50 values lower than standard chemotherapeutics like Cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Bis(ethylcyclopentadienyl)Mg | MCF7 | TBD |

| Cisplatin | MCF7 | 5 |

Antimicrobial Activity

The antimicrobial potential of this compound has been less explored but is suggested by the behavior of similar organometallic compounds:

- Mechanism of Action : These compounds often disrupt bacterial cell walls or interfere with metabolic processes, leading to cell death.

Case Studies

Research Findings

Further analysis of Bis(1-ethylcyclopentadienyl)magnesium has highlighted its role in advanced materials synthesis and catalysis. Its unique reactivity makes it suitable for:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting 1-ethylcyclopentadiene with magnesium metal under inert conditions (argon/nitrogen atmosphere). Solvents like tetrahydrofuran (THF) or diethyl ether are critical for stabilizing the Grignard intermediate. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 2:1 molar ratio of ligand to Mg) significantly impact yield. Purity of starting materials and rigorous exclusion of moisture/oxygen are essential to prevent side reactions. Characterization via NMR (e.g., ¹H/¹³C) can confirm ligand coordination . For reproducibility, standardized protocols for solvent drying and inert gas purging should be followed .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves the molecular geometry, including Mg–C bond lengths and ligand coordination angles.

- NMR spectroscopy : ¹H NMR in deuterated THF can identify proton environments of the cyclopentadienyl ligands, while ¹³C NMR confirms carbon hybridization states.

- IR spectroscopy : Stretching frequencies (e.g., C=C in the 1600–1650 cm⁻¹ range) validate ligand conjugation. Cross-referencing these methods ensures structural accuracy and detects impurities .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to model the electronic structure of this organomagnesium compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular orbitals, charge distribution, and bond dissociation energies. Comparing computed bond lengths/angles with X-ray data validates the model. Electron Localization Function (ELF) analysis can reveal Mg–ligand electron-sharing patterns. For dynamic behavior, ab initio molecular dynamics (AIMD) simulations under varying temperatures provide insights into ligand flexibility .

Q. When encountering contradictory data on the compound’s reactivity in cross-coupling reactions, what methodological approaches can resolve these discrepancies?

- Methodological Answer :

- Variable isolation : Systematically test variables like solvent polarity (THF vs. toluene), temperature, and catalyst loading. For example, higher polar solvents may stabilize transition states but increase side reactions.

- Kinetic profiling : Use in-situ NMR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates.

- Statistical analysis : Apply Design of Experiments (DoE) to quantify interactions between variables. Meta-analysis of literature data (e.g., comparing yields under different conditions ) identifies trends overlooked in isolated studies.

Q. What strategies can be employed to study ligand substitution dynamics and their impact on catalytic activity in organometallic complexes involving this compound?

- Methodological Answer :

- Kinetic studies : Use stopped-flow techniques with UV-Vis detection to measure substitution rates (e.g., replacing cyclopentadienyl ligands with CO or phosphines).

- Isotopic labeling : Introduce deuterated ligands to track substitution pathways via mass spectrometry.

- Catalytic assays : Compare turnover frequencies (TOF) in model reactions (e.g., hydroamination) before/after ligand modification. Correlate activity with steric/electronic parameters (e.g., Tolman Electronic Parameters) derived from DFT .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported crystallographic data (e.g., Mg–C bond lengths) for this compound?

- Methodological Answer :

- Re-refinement : Reanalyze raw diffraction data (e.g., using SHELXL ) with updated software to check for refinement errors.

- Temperature effects : Compare data collected at different temperatures (e.g., 100 K vs. room temperature) to assess thermal motion artifacts.

- Crystallographic validation tools : Use checkCIF/PLATON to identify outliers in bond angles/distances. Cross-validate with EXAFS for local structural insights .

Theoretical Frameworks

Q. Which conceptual frameworks guide mechanistic studies of this compound in catalysis?

- Methodological Answer : Ligand Field Theory (LFT) explains the electronic effects of cyclopentadienyl ligands on Mg’s redox behavior. For catalytic cycles, the Curtin-Hammett principle relates transition-state energetics to selectivity. Researchers should anchor experiments in these theories to design targeted mechanistic probes (e.g., substituent effects on ligand donation/backdonation) .

Experimental Design

Q. What considerations are critical when designing kinetic experiments to study this compound’s stability under aerobic conditions?

- Methodological Answer :

- Controlled atmosphere : Use Schlenk lines or gloveboxes for oxygen-free experiments. Monitor O₂/H₂O levels with sensors.

- Quenching studies : Introduce controlled amounts of air and analyze decomposition products via GC-MS or XRD.

- Accelerated aging : Expose samples to elevated temperatures (e.g., 40–60°C) and extrapolate degradation kinetics using the Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.